molecular formula C16H19N3O2S3 B6476600 5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide CAS No. 2640885-64-7

5-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide

Cat. No. B6476600
CAS RN: 2640885-64-7
M. Wt: 381.5 g/mol
InChI Key: RLYDBGXRPGQVHU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazoles are known for their wide range of biological activities and are used as scaffolds in drug discovery .

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used to develop new drugs for treating conditions caused by inflammation.

Antimicrobial Activity

Thiophene derivatives also show antimicrobial activity . They can be used in the development of new antimicrobial agents to combat various bacterial and fungal infections.

Anticancer Activity

Thiophene derivatives exhibit anticancer properties . They can be used in the development of new anticancer drugs.

Antioxidant Properties

Thiophene derivatives have been found to possess antioxidant properties . They can be used in the development of new antioxidant supplements or drugs.

Use in Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used in the development of new electronic devices.

6. Use in Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They can be used in the development of new display technologies.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals from corrosion.

Antihypertensive Properties

Thiophene derivatives have been found to possess antihypertensive properties . They can be used in the development of new drugs for treating high blood pressure.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . The specific target can vary depending on the structural modifications of the compound.

Mode of Action

The mode of action involves the compound interacting with its target, leading to changes in the target’s function. This interaction often involves the formation of strong hydrogen bonds between the compound and the amino acid residues of the target . The exact changes resulting from this interaction would depend on the specific target and the nature of the compound.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific target. For instance, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in . The downstream effects would depend on the specific pathway and how it interacts with other pathways in the cell.

Pharmacokinetics

Similar compounds are often highly soluble in polar organic solvents and stable under normal temperature and pressure . These properties could influence the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound inhibits an enzyme involved in a disease pathway, the result could be a reduction in the symptoms of the disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, the compound’s efficacy could be affected by the concentration of other molecules that compete for the same target. Its stability could be influenced by factors such as temperature and pH.

Future Directions

The future directions for this compound would likely involve further studies to determine its potential uses, particularly in the field of drug discovery given the known biological activity of many pyrazole derivatives .

properties

IUPAC Name

5-ethyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S3/c1-3-13-5-7-16(23-13)24(20,21)18-9-8-14-4-6-15(22-14)12-10-17-19(2)11-12/h4-7,10-11,18H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYDBGXRPGQVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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